Cas no 1716-83-2 (Ethyl 2-(4-Bromo-2-fluoro-phenoxy)acetate)
Ethyl 2-(4-Bromo-2-fluorophenoxy)acetate is a brominated and fluorinated aromatic ester with applications in pharmaceutical and agrochemical synthesis. Its key structural features include a bromo-fluoro-substituted phenoxy group and an ethyl acetate moiety, offering reactivity for further functionalization. The bromine and fluorine substituents enhance electrophilic aromatic substitution potential, making it a versatile intermediate in cross-coupling reactions. The ethyl ester group provides stability while allowing hydrolysis for carboxylic acid derivatization. This compound is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and electronic effects. Suitable for controlled reactions, it is typically handled under inert conditions to preserve its reactive sites.
1716-83-2 structure
Product Name:Ethyl 2-(4-Bromo-2-fluoro-phenoxy)acetate
CAS No:1716-83-2
MF:C10H10BrFO3
MW:277.087006092072
CID:2781954
PubChem ID:28829492
Update Time:2025-06-07
Ethyl 2-(4-Bromo-2-fluoro-phenoxy)acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(4-Bromo-2-fluoro-phenoxy)acetate
- AKOS008018554
- ethyl2-(4-bromo-2-fluorophenoxy)acetate
- DTXSID10651709
- Acetic acid, (4-bromo-2-fluorophenoxy)-, ethyl ester
- EN300-59088
- G33830
- Z54183495
- 1716-83-2
- CS-0252136
- BAA71683
- ethyl (4-bromo-2-fluorophenoxy)acetate
-
- MDL: MFCD11174617
- Inchi: 1S/C10H10BrFO3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3
- InChI Key: XITJRVRFUOHXCN-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)F)OCC(=O)OCC
Computed Properties
- Exact Mass: 275.97973Da
- Monoisotopic Mass: 275.97973Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 35.5Ų
Ethyl 2-(4-Bromo-2-fluoro-phenoxy)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E904325-25mg |
Ethyl 2-(4-Bromo-2-fluoro-phenoxy)acetate |
1716-83-2 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E904325-50mg |
Ethyl 2-(4-Bromo-2-fluoro-phenoxy)acetate |
1716-83-2 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E904325-250mg |
Ethyl 2-(4-Bromo-2-fluoro-phenoxy)acetate |
1716-83-2 | 250mg |
$ 230.00 | 2022-06-05 | ||
| Enamine | EN300-59088-0.05g |
ethyl 2-(4-bromo-2-fluorophenoxy)acetate |
1716-83-2 | 95.0% | 0.05g |
$42.0 | 2025-03-21 | |
| Enamine | EN300-59088-0.1g |
ethyl 2-(4-bromo-2-fluorophenoxy)acetate |
1716-83-2 | 95.0% | 0.1g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-59088-0.25g |
ethyl 2-(4-bromo-2-fluorophenoxy)acetate |
1716-83-2 | 95.0% | 0.25g |
$92.0 | 2025-03-21 | |
| Enamine | EN300-59088-0.5g |
ethyl 2-(4-bromo-2-fluorophenoxy)acetate |
1716-83-2 | 95.0% | 0.5g |
$175.0 | 2025-03-21 | |
| Enamine | EN300-59088-1.0g |
ethyl 2-(4-bromo-2-fluorophenoxy)acetate |
1716-83-2 | 95.0% | 1.0g |
$256.0 | 2025-03-21 | |
| Enamine | EN300-59088-2.5g |
ethyl 2-(4-bromo-2-fluorophenoxy)acetate |
1716-83-2 | 95.0% | 2.5g |
$503.0 | 2025-03-21 | |
| Enamine | EN300-59088-5.0g |
ethyl 2-(4-bromo-2-fluorophenoxy)acetate |
1716-83-2 | 95.0% | 5.0g |
$743.0 | 2025-03-21 |
Ethyl 2-(4-Bromo-2-fluoro-phenoxy)acetate Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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